nor-NOHA acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nor-NOHA acetate is synthesized through a series of chemical reactions involving the hydroxylation of nor-L-arginine. The process typically involves the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the compound through techniques such as crystallization and chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Nor-NOHA acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound, which may have different biological activities .
Scientific Research Applications
Nor-NOHA acetate has a wide range of scientific research applications, including:
Mechanism of Action
Nor-NOHA acetate exerts its effects by inhibiting the enzyme arginase, which plays a crucial role in the urea cycle and the metabolism of L-arginine. By inhibiting arginase, this compound reduces the production of L-ornithine and other downstream metabolites. This inhibition can lead to various biological effects, including the induction of apoptosis in leukemic cells under hypoxic conditions .
Comparison with Similar Compounds
Nor-NOHA acetate is compared with other similar compounds, such as:
Nω-Hydroxy-L-arginine (NOHA): A natural intermediate in the synthesis of nitric oxide, which also inhibits arginase but with different specificity and potency.
NG-Monomethyl-L-arginine (L-NMMA): An inhibitor of nitric oxide synthase, structurally similar to nor-NOHA but with different biological targets.
Asymmetric NG,NG-Dimethyl-L-arginine (ADMA): Another nitric oxide synthase inhibitor with distinct effects on vascular function.
This compound is unique due to its specific and reversible inhibition of arginase, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFYTZJPYBMTCT-QTNFYWBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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